molecular formula C14H11BrClNO B2597337 (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-25-2

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate

Cat. No. B2597337
CAS RN: 939888-25-2
M. Wt: 324.6
InChI Key: IHZOHKUDZGBSCO-MFOYZWKCSA-N
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Description

2-Bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate, also known as BCPA, is a brominated aromatic compound that has been used for a variety of scientific research applications. BCPA is a unique and versatile compound due to its ability to form stable complexes with other molecules, as well as its low toxicity and high solubility in water. BCPA has been used in a variety of fields, including organic synthesis, catalysis, and drug delivery.

Scientific Research Applications

Structural Analysis and Crystallography

The compound has been studied for its structural properties, especially in the context of crystallography. N-(2-Bromobenzyl)cinchoninium bromide, a structurally similar compound, has been analyzed for its molecular configuration, showcasing weak intramolecular hydrogen bonding and strong O—H⋯Br hydrogen bonds within its crystal structure. The structural relationships between different molecular groups have been quantified, providing insights into the compound's three-dimensional arrangement and its potential interactions with other molecules (Skórska-Stania et al., 2012).

Biological Activity and Medicinal Chemistry

Compounds structurally related to (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate have been investigated for their biological activities. For instance, studies have explored the inhibitory activity of certain ammonium salts against superoxide generation in mitochondria, indicating potential antioxidant properties. These findings might hint at the broader therapeutic potentials of related compounds in managing oxidative stress and related pathologies (Kushnir et al., 2015).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, the related quaternary ammonium salts have been synthesized and characterized, with a focus on their thermal properties. The insights gained from these studies could be critical for designing and developing new materials, especially in fields where temperature stability and specific molecular interactions are crucial (Busi et al., 2004).

Molecular Interaction and Complexation Studies

The compound's structural analogs have been a subject of interest in understanding molecular interactions, particularly anion-pi interactions and their role in crystal formation. These studies shed light on the subtle forces that govern molecular assembly and are crucial for designing molecules with desired properties for applications in nanotechnology, drug delivery systems, and more (Albrecht et al., 2010).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-(4-chlorophenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-14-4-2-1-3-12(14)10-17(18)9-11-5-7-13(16)8-6-11/h1-9H,10H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZOHKUDZGBSCO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate

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